5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the pyridine ring. It is widely used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 2-(chloromethyl)-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized pyridine compounds with different functional groups.
Reduction Products: Reduced pyridine derivatives with fewer halogen atoms.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential use in drug discovery and development.
- Studied for its pharmacological properties and therapeutic potential.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-(Chloromethyl)-3-(trifluoromethyl)pyridine
- 5-Bromo-3-(trifluoromethyl)pyridine
Uniqueness:
- The presence of both bromine and chlorine atoms in 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine makes it unique compared to other similar compounds. This dual halogenation provides distinct reactivity and selectivity in chemical reactions.
- The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-1-5(7(10,11)12)6(2-9)13-3-4/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZMKHLLYTXALM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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